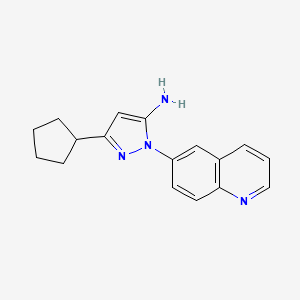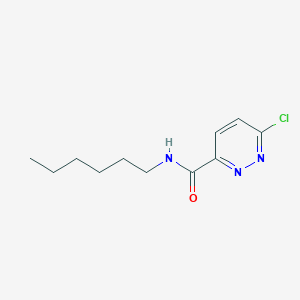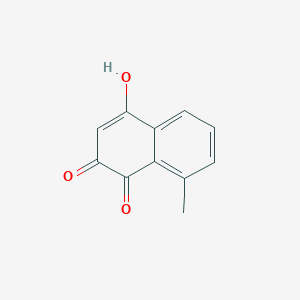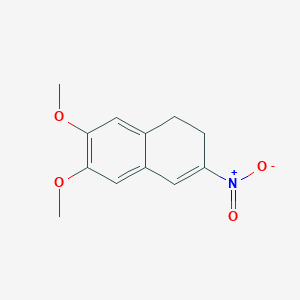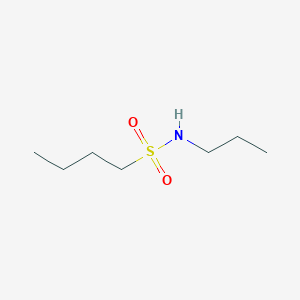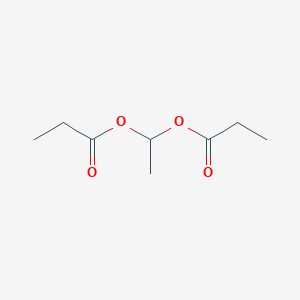
Ethylidene bispropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylidene bispropionate is an organic compound with the molecular formula C7H12O4. It is an ester derived from the reaction between ethylidene and propionic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidene bispropionate can be synthesized through the esterification reaction between ethylidene and propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of ethylidenedipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature, and the ester is separated from the reaction mixture through distillation. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethylidene bispropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ethylidenedipropionate into its corresponding alcohols.
Substitution: The ester group in ethylidenedipropionate can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
Scientific Research Applications
Ethylidene bispropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylidenedipropionate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release propionic acid and ethylidene, which can then participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Comparison with Similar Compounds
Ethylidene bispropionate can be compared with other similar compounds, such as:
Ethylidene diacetate: Another ester with similar chemical properties but derived from acetic acid.
Propylene glycol diacetate: A compound with two ester groups but different structural features.
Ethylidene dipropionate: A closely related compound with slight variations in its chemical structure.
Uniqueness: this compound is unique due to its specific ester linkage and the combination of ethylidene and propionic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-propanoyloxyethyl propanoate |
InChI |
InChI=1S/C8H14O4/c1-4-7(9)11-6(3)12-8(10)5-2/h6H,4-5H2,1-3H3 |
InChI Key |
NXTBGPXHFYDPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)OC(=O)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-Dimethyl-1,5-dioxaspiro[5.7]tridecan-10-one](/img/structure/B8437201.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)oxy]aniline](/img/structure/B8437205.png)



![5-Methoxy-10-oxa-tricyclo[5.2.1.0*2,6*]dec-4-en-3-one](/img/structure/B8437236.png)
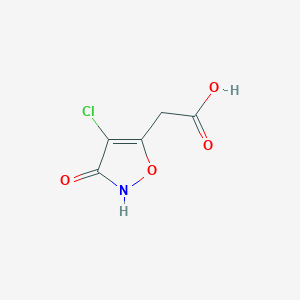
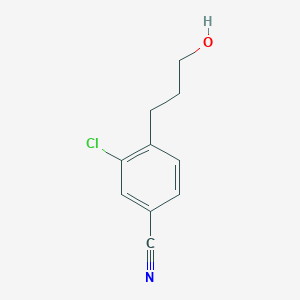
![4-(3-Chloropropyl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B8437250.png)
